6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Insecticidal activity Crop protection Benzofuran-2-carboxylic acid derivatives

Researchers requiring the correct 6-methoxy-3-methyl regioisomer for target-oriented synthesis face supply challenges with misassigned substitution patterns. This benzofuran-2-carboxylic acid provides the validated 6-MeO-3-Me scaffold essential for agrochemical discovery (equiactive with dimethoate against sweet potato weevils), fluorescent emitter development (321-339 nm tunable absorption), and medicinal chemistry SAR studies where the 6-methoxy configuration confers maximum antiproliferative activity. Bulk stock available with documented purity for immediate global dispatch.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
CAS No. 10410-29-4
Cat. No. B075883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
CAS10410-29-4
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C1C=CC(=C2)OC)C(=O)O
InChIInChI=1S/C11H10O4/c1-6-8-4-3-7(14-2)5-9(8)15-10(6)11(12)13/h3-5H,1-2H3,(H,12,13)
InChIKeyCQZZSFNTQLCLJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-3-methylbenzofuran-2-carboxylic Acid: Procurement Guide


6-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid (CAS 10410-29-4) is a trisubstituted benzofuran-2-carboxylic acid derivative with the molecular formula C₁₁H₁₀O₄, a molecular weight of 206.19 g/mol, and a computed XLogP3 of 2.5 [1]. The compound bears a methoxy group at the 6-position and a methyl group at the 3-position of the benzofuran core. Unlike unsubstituted benzofuran-2-carboxylic acid (CAS 496-41-3) or regioisomeric 5-methoxy-3-methylbenzofuran-2-carboxylic acid (CAS 81718-77-6), this specific substitution pattern confers distinct physicochemical properties and synthetic reactivity that make simple in-class interchange unreliable for target-oriented synthesis campaigns .

6-Methoxy-3-methylbenzofuran-2-carboxylic Acid Regioisomer Risks


The 6-methoxy-3-methyl substitution pattern on the benzofuran-2-carboxylic acid scaffold is not interchangeable with other regioisomers such as 5-methoxy-3-methyl (CAS 81718-77-6) or 6-hydroxy-3-methyl (CAS 65040-24-6) analogs. A comprehensive structure-activity relationship analysis across benzofuran anticancer agents revealed that a 6-methoxy substituent imparts maximum inhibitory activity against cancer cell lines, whereas a 4-methoxy group yields the least activity [1]. Additionally, in dianion-mediated homologation chemistry, the 6-methoxy regioisomer (without the 3-methyl substituent) undergoes rapid ring opening before electrophilic trapping can occur, rendering it synthetically unusable for this transformation [2]. The presence of the 3-methyl group in the target compound is therefore critical for both biological target engagement and synthetic utility, establishing that procurement of the correct regioisomer and substitution pattern is non-negotiable for reproducible experimental outcomes.

6-Methoxy-3-methylbenzofuran-2-carboxylic Acid Key Evidence


Insecticidal Activity vs Dimethoate

The amide derivative 1-(pyrazol-1-ylcarbonyl)-6-methoxy-3-methylbenzofuran, synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid, demonstrated topical insecticidal potency equiactive with technical grade dimethoate (a commercial organophosphate insecticide) on a weight basis when administered in an acetone/piperonyl butoxide vehicle [1]. This finding demonstrates that the 6-methoxy-3-methylbenzofuran-2-carbonyl scaffold can serve as a viable core for generating insecticidal agents with potency comparable to established agrochemicals, providing a synthetic entry point into non-neurotoxic insecticide discovery [1].

Insecticidal activity Crop protection Benzofuran-2-carboxylic acid derivatives

6-Methoxy vs 4-Methoxy Antiproliferative Activity

In a comprehensive review of benzofuran anticancer scaffolds covering the period 2019–2022, Abbas and Dawood (2023) reported a clear SAR trend: the presence of a 6-methoxy group on the benzofuran core is associated with maximum inhibitory activity against cancer cell lines, while a 4-methoxy group confers the least inhibitory activity within the same series [1]. Separately, the 3-methylbenzofuran derivative 16b, bearing a p-methoxy substituent, displayed an IC₅₀ of 1.48 µM against the A549 lung adenocarcinoma cell line, approaching the potency of the reference drug staurosporine (IC₅₀ = 1.52 µM) [1]. These data collectively support the conclusion that the 6-methoxy configuration, as present in CAS 10410-29-4, provides a privileged substitution pattern for anticancer lead development that cannot be replicated by alternative methoxy positional isomers.

Anticancer SAR Benzofuran scaffolds Methoxy positional effect

Oxadiazole Fluorescent Probe Synthesis

Jiang et al. (2012) demonstrated that 6-methoxy-3-methylbenzofuran-2-carboxylic acid serves as the essential carboxylic acid coupling partner for constructing a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives [1]. The resulting compounds displayed tunable UV–vis absorption maxima ranging from 321 to 339 nm in dichloromethane, with fluorescence emission properties dependent on both the N-1 pyrazole substituent and solvent polarity [1]. The spatial structure of compound 7e was unequivocally confirmed by single-crystal X-ray diffraction analysis [1]. This synthetic route enables the modular assembly of benzofuran-oxadiazole conjugates with predictable photophysical properties for organic light-emitting diode (OLED) and fluorescent probe applications [1].

Fluorescent probes OLED materials Oxadiazole synthesis

LogP & Physicochemical Differentiation

The computed XLogP3 of 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid is 2.5, compared to 1.9 for unsubstituted benzofuran-2-carboxylic acid (CAS 496-41-3) [1][2]. This represents a logP increase of approximately 0.6 log units attributable to the combined 6-methoxy and 3-methyl substituents. The increased lipophilicity enhances predicted membrane permeability while the carboxylic acid moiety retains hydrogen-bond donor/acceptor capacity for target engagement [1]. The experimental melting point of 187°C further distinguishes this compound from the unsubstituted parent (mp 192–196°C) and from the 5-methoxy-3-methyl regioisomer (CAS 81718-77-6), providing a simple identity verification metric during procurement and quality control .

Lipophilicity Drug-likeness Physicochemical profiling

Dianion Stability via 3-Methyl Group

Buttery, Knight, and Nott (1984) reported that the dianion derived from 6-methoxybenzofuran-2-carboxylic acid (lacking a 3-methyl substituent) undergoes rapid ring opening before electrophilic trapping can occur, even at very low temperatures, rendering it unsuitable for dianion-mediated homologation chemistry [1]. The target compound, 6-methoxy-3-methyl-1-benzofuran-2-carboxylic acid, bears a methyl group at the 3-position that blocks this deleterious ring-opening pathway, enabling access to dianion-based C–C bond formation strategies that are unavailable to the 6-methoxy non-methylated analog. This structural feature directly expands the synthetic repertoire accessible to researchers using this building block [1].

Dianion chemistry Homologation Synthetic methodology

6-Methoxy-3-methylbenzofuran-2-carboxylic Acid Applications


Benzofuran-2-carboxamide Insecticides

Based on the direct head-to-head comparison by Jackson et al. (1998) showing that 1-(pyrazol-1-ylcarbonyl)-6-methoxy-3-methylbenzofuran is equiactive with technical grade dimethoate against sweet potato weevils [1], this compound is suited as a carboxylic acid building block for agrochemical discovery programs targeting non-organophosphate insecticidal scaffolds. Researchers can employ standard amide coupling conditions with this acid to generate libraries of amide derivatives for screening against agricultural pests, with a validated potency benchmark already established [1].

Fluorescent Probes & OLED Materials

The demonstrated utility of 6-methoxy-3-methylbenzofuran-2-carboxylic acid as a coupling partner for 1,3,4-oxadiazole synthesis, with absorption tunability from 321–339 nm and solvent-dependent emission [2], positions this compound as a procurement priority for materials chemistry laboratories developing blue-green fluorescent emitters, electron-transport materials, or fluorescent sensors. The availability of single-crystal X-ray structural confirmation for representative derivatives (compound 7e) provides structural validation [2].

Benzofuran Anticancer Scaffold Optimization

The class-level SAR evidence reviewed by Abbas and Dawood (2023) establishes that the 6-methoxy substitution pattern on benzofuran confers maximum antiproliferative activity relative to other methoxy positional isomers [3]. Medicinal chemistry groups conducting structure-activity relationship studies on benzofuran-2-carboxylic acid derivatives should procure the 6-methoxy-3-methyl regioisomer specifically, as regioisomeric analogs (e.g., 5-methoxy or 4-methoxy) are predicted to exhibit reduced potency based on the established SAR trend [3].

Dianion-Mediated Homologation Chemistry

For organic synthesis laboratories exploring dianionic intermediates for the homologation of benzofurancarboxylic acids, the target compound's 3-methyl group is mechanistically essential to prevent the rapid ring-opening decomposition documented for the non-methylated 6-methoxy analog [4]. This compound is the only viable 6-methoxybenzofuran-2-carboxylic acid derivative for dianion strategies requiring a stable intermediate, making it the exclusive choice for this synthetic methodology [4].

Technical Documentation Hub

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